4-Oxobut-2-en-1-yl propanoate
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Overview
Description
4-Oxobut-2-en-1-yl propanoate is an organic compound with the molecular formula C7H10O3 It is a derivative of butenoic acid and is characterized by the presence of a propanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Oxobut-2-en-1-yl propanoate can be synthesized through several methods. One common approach involves the aldol condensation of glyoxylic acid with methyl ketone derivatives. This reaction can be facilitated using microwave-assisted techniques, which provide the desired products in moderate to excellent yields . The reaction conditions vary depending on the nature of the methyl ketone substituent. For aryl derivatives, tosic acid is often used, while aliphatic substrates react best with pyrrolidine and acetic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale aldol condensation reactions. The use of microwave-assisted techniques can enhance the efficiency and yield of the process, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-Oxobut-2-en-1-yl propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium methoxide (MeONa) and various alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Oxobut-2-en-1-yl propanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Oxobut-2-en-1-yl propanoate involves its interaction with specific molecular targets and pathways. The compound can undergo cyclization reactions, forming stable intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Oxobut-2-en-1-yl acetate
- 4-Oxobut-2-en-1-yl butanoate
- 4-Oxobut-2-en-1-yl methanoate
Uniqueness
4-Oxobut-2-en-1-yl propanoate is unique due to its specific ester group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
85514-71-2 |
---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
4-oxobut-2-enyl propanoate |
InChI |
InChI=1S/C7H10O3/c1-2-7(9)10-6-4-3-5-8/h3-5H,2,6H2,1H3 |
InChI Key |
PNQOQLVNOBVXON-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCC=CC=O |
Origin of Product |
United States |
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